

"1-(3-Nitropyridin-2-YL)ethanone" CAS number 55675-33-7

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Compound of Interest

Compound Name: 1-(3-Nitropyridin-2-YL)ethanone

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An In-Depth Technical Guide to **1-(3-Nitropyridin-2-yl)ethanone** (CAS 55675-33-7): A Versatile Heterocyclic Building Block

Executive Summary

1-(3-Nitropyridin-2-yl)ethanone is a functionalized heterocyclic compound poised for significant utility in synthetic and medicinal chemistry. The strategic placement of an acetyl group and a nitro group on the pyridine core creates a molecule with a rich and versatile reactivity profile. The electron-withdrawing nature of both substituents activates the pyridine ring for specific chemical transformations, making it an ideal starting point for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its properties, plausible synthetic routes, core reactivity, and potential applications, particularly in the field of drug discovery. By analyzing the known chemistry of closely related 2-substituted-3-nitropyridines, we can elucidate the mechanistic principles that govern its utility and provide actionable protocols for researchers.

The Strategic Importance of the 3-Nitropyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a nitro group (NO₂) profoundly alters the electronic landscape of this ring. Positioned at the 3-

position, the nitro group acts as a powerful electron-withdrawing group, which serves two primary functions:

- **Activation for Nucleophilic Aromatic Substitution (S_NAr):** The nitro group can function as an efficient leaving group (nucleofuge), particularly when the ring is further activated by other electron-withdrawing substituents. This allows for the direct introduction of a wide array of nucleophiles.
- **Modulation of Physicochemical Properties:** The presence of the nitro group influences the molecule's polarity, solubility, and electronic properties, which are critical parameters in drug design.

The acetyl group at the 2-position not only contributes to the electronic activation of the ring but also serves as a versatile synthetic handle for a plethora of chemical transformations, including condensations, reductions, and derivatizations.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific isomer is not broadly published, its key properties can be reliably predicted or are available from chemical suppliers.

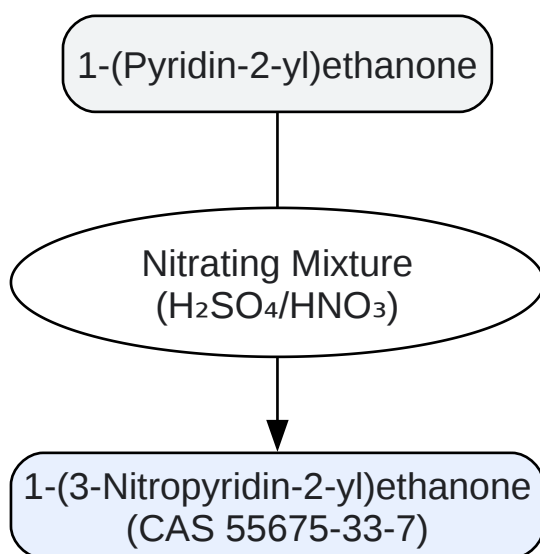
Property	Value	Source / Rationale
CAS Number	55675-33-7	-
Molecular Formula	C ₇ H ₆ N ₂ O ₃	Based on structure
Molecular Weight	166.14 g/mol	Based on structure
Appearance	Pale-yellow to yellow-brown solid/semi-solid	Analogy to similar compounds
Storage Temperature	Room temperature, under inert atmosphere	Recommended for nitro-aromatics
IUPAC Name	1-(3-nitropyridin-2-yl)ethanone	Standard nomenclature
InChI Key	WJBPEUKZXRFJDM-UHFFFAOYSA-N	Isomer-specific identifier

Spectroscopic Characterization (Predicted):

- ^1H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.5-9.0 ppm), significantly downfield due to the electron-withdrawing effects of the nitro and acetyl groups. The methyl protons of the acetyl group would present as a sharp singlet around δ 2.5-2.8 ppm.
- ^{13}C NMR: The carbonyl carbon would be observed around δ 190-200 ppm. The aromatic carbons would appear in the δ 120-160 ppm range, with carbons attached to or ortho/para to the nitro group being significantly influenced.
- IR Spectroscopy: Characteristic peaks would include a strong C=O stretch (around 1700 cm^{-1}) and strong asymmetric and symmetric stretches for the NO_2 group (approx. 1530 and 1350 cm^{-1} , respectively).

Proposed Synthesis and Mechanistic Insight

A direct and logical approach to the synthesis of **1-(3-nitropyridin-2-yl)ethanone** involves the regioselective nitration of the commercially available precursor, 1-(pyridin-2-yl)ethanone. The directing effects of the acetyl group and the protonated pyridine nitrogen under strong acidic conditions are the critical factors governing the reaction's outcome.



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Caption: Proposed synthetic workflow for **1-(3-nitropyridin-2-yl)ethanone**.

Experimental Protocol: Nitration of 1-(Pyridin-2-yl)ethanone

Causality: This protocol employs a standard nitrating mixture. Concentrated sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, and also protonates nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent.

- **Reaction Setup:** In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 1-(pyridin-2-yl)ethanone (1.0 eq) to concentrated sulfuric acid (98%, ~3-4 mL per gram of starting material).
- **Addition of Nitrating Agent:** While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated sulfuric acid (1 part) and fuming nitric acid (1 part) dropwise to the reaction mixture over 30-45 minutes.
- **Reaction Progression:** After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
- **Neutralization and Extraction:** Slowly neutralize the cold aqueous solution with a saturated sodium bicarbonate or ammonium hydroxide solution to a pH of ~7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired **1-(3-nitropyridin-2-yl)ethanone**.

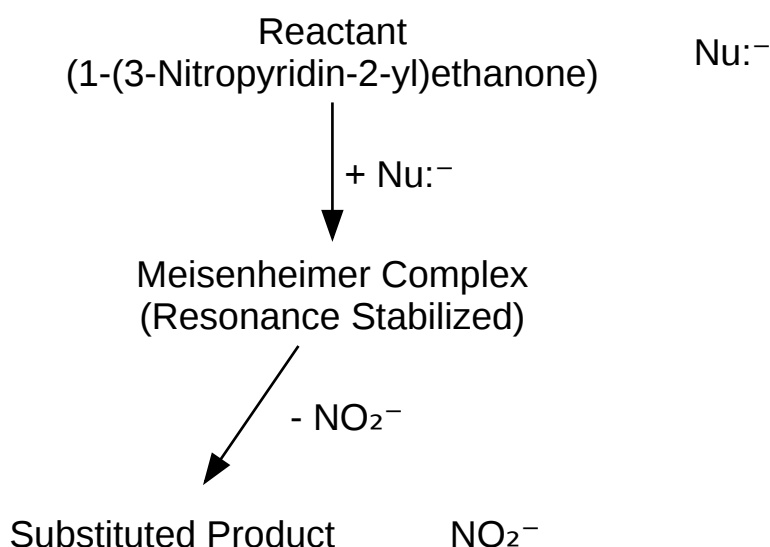
Core Reactivity: A Gateway to Chemical Diversity

The true value of this molecule lies in its predictable and versatile reactivity, dominated by the interplay between the nitro and acetyl groups.

A. Nucleophilic Aromatic Substitution (S_NAr) at the C3 Position

Recent studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have demonstrated that the 3-nitro group is an excellent nucleofuge, undergoing selective substitution with various nucleophiles, particularly thiols.[1][2] This reactivity is directly applicable to **1-(3-nitropyridin-2-yl)ethanone**.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group. In the subsequent step, the aromaticity is restored by the expulsion of the nitrite anion (NO₂⁻).



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Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (S_NAr).

Experimental Protocol: Thiolation of 1-(3-Nitropyridin-2-yl)ethanone

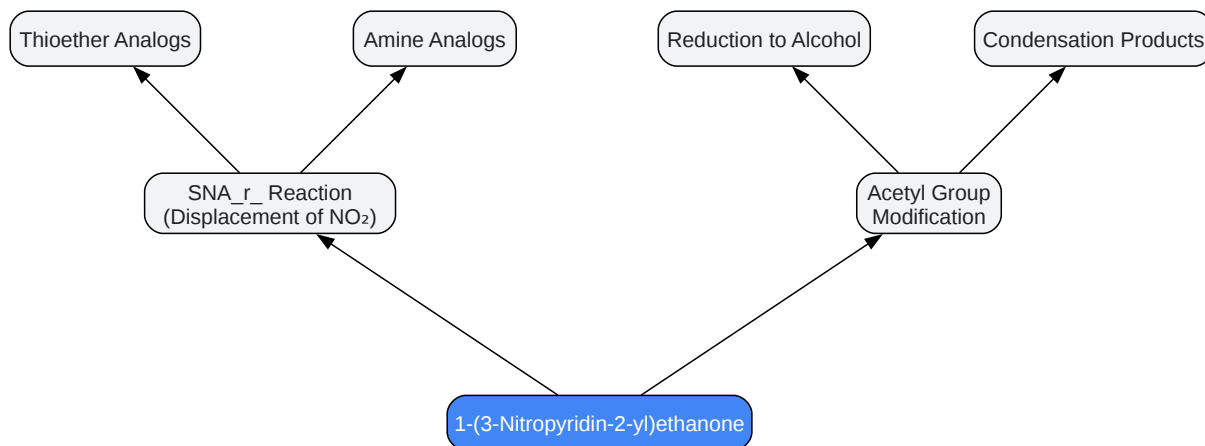
This protocol provides a self-validating system for introducing sulfur nucleophiles, a common strategy in medicinal chemistry.[1]

- Materials: **1-(3-nitropyridin-2-yl)ethanone** (1.0 eq), desired thiol (e.g., benzyl mercaptan, 1.1 eq), potassium carbonate (K_2CO_3 , 2.0 eq), and anhydrous DMF.
- Reaction Setup: To a solution of the thiol in anhydrous DMF, add potassium carbonate and stir for 10 minutes at room temperature to form the thiolate anion.
- Addition of Substrate: Add **1-(3-nitropyridin-2-yl)ethanone** to the mixture.
- Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[\[1\]](#)
- Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 1-(3-(thiol-substituted)pyridin-2-yl)ethanone derivative.

B. Transformations of the Acetyl Group

The acetyl moiety is a versatile functional group that can undergo a wide range of standard chemical transformations, allowing for further diversification of the molecular scaffold. These reactions include:

- Aldol Condensation: Reaction with aldehydes or ketones to form α,β -unsaturated ketones.
- Reduction: Selective reduction to a secondary alcohol using agents like sodium borohydride ($NaBH_4$). This alcohol can be a precursor for further reactions.[\[3\]](#)
- Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to create new C-C bonds.[\[4\]](#)
- Formation of Heterocycles: The acetyl group can be a key component in cyclization reactions to form fused or appended heterocyclic systems.



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Caption: Derivatization pathways from the core **1-(3-nitropyridin-2-yl)ethanone** scaffold.

Applications in Drug Discovery

This compound is not an end-product but a strategic intermediate. Its value is realized in its ability to generate libraries of diverse molecules for screening in drug discovery programs.

- **Kinase Inhibitors:** The pyridine core is a well-established scaffold in kinase inhibitor design. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core to optimize binding and selectivity. For instance, N-(thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent KDR kinase inhibitors.[5]
- **TRP Channel Modulators:** Pyridinyl methanol derivatives have been identified as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and inflammation.[3] The acetyl group on our title compound can be readily reduced to the corresponding alcohol, providing a direct entry point into this class of molecules.

- **Fragment-Based and Diversity-Oriented Synthesis:** The dual reactivity allows for its use in fragment-based lead discovery (FBLD) and diversity-oriented synthesis (DOS). The core can be elaborated through SNAr on one side and acetyl group chemistry on the other, rapidly generating a library of compounds with diverse three-dimensional shapes and pharmacophoric features. This approach aligns with modern medicinal chemistry strategies, such as the use of "click chemistry" for efficient lead discovery.^[6]

Safety and Handling

As with all nitro-aromatic compounds, appropriate safety precautions are essential. The following guidelines are based on data for structurally related nitropyridines.^{[7][8]}

Hazard Category	GHS Information	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.	P264: Wash skin thoroughly after handling.
Skin Irritation	H315: Causes skin irritation.	P280: Wear protective gloves/eye protection.
Eye Irritation	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume. P271: Use only outdoors or in a well-ventilated area.

- **Handling:** Should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[7]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.^[7]

- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-(3-Nitropyridin-2-yl)ethanone represents a highly valuable, albeit under-utilized, building block for chemical synthesis. Its defined regiochemistry and dual functional handles provide a robust platform for generating molecular diversity. The predictable S_NAr reactivity of the 3-nitro group, coupled with the versatility of the 2-acetyl moiety, offers chemists a reliable and efficient route to novel pyridyl derivatives. For researchers in drug discovery, this compound is a key intermediate for accessing compound libraries targeting a wide range of biological targets, from protein kinases to ion channels.

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